3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid typically involves the reaction of 6-methylquinazoline with appropriate reagents to introduce the hydroxy and amino groups at the desired positions. The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of large-scale reactors and continuous flow processes may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinazolinone derivatives, while reduction of the amino group may produce secondary amines.
Scientific Research Applications
3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid
- 3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid hydrochloride
- 3-(Propylamino)propanoic acid hydrochloride
Uniqueness
3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid is unique due to the presence of the 6-methylquinazoline moiety, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C12H13N3O3/c1-7-2-3-9-8(4-7)11(14-6-13-9)15-10(5-16)12(17)18/h2-4,6,10,16H,5H2,1H3,(H,17,18)(H,13,14,15) |
InChI Key |
ZAINEHOBJMDUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC(CO)C(=O)O |
Origin of Product |
United States |
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